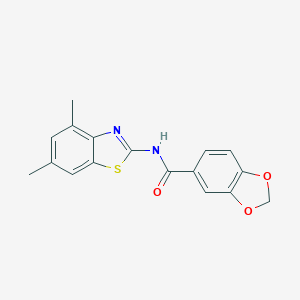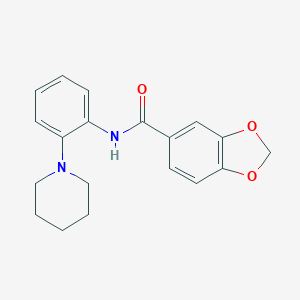![molecular formula C21H23N3O2 B251388 N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251388.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, also known as NEB, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide exerts its therapeutic effects by binding to and inhibiting specific enzymes or receptors in the body. For example, in cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide inhibits the activity of the MAPK pathway by binding to and blocking the activity of the upstream kinase, MEK. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide binds to and inhibits the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta peptides. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide acts as an antioxidant, scavenging free radicals and reducing oxidative stress in dopaminergic neurons.
Biochemical and Physiological Effects:
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific disease or condition being studied. In cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide reduces the production and accumulation of amyloid-beta peptides, which are believed to be toxic to neurons. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide protects dopaminergic neurons from oxidative stress-induced cell death and reduces inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has several advantages for use in lab experiments, including its high potency and selectivity for specific enzymes or receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the effects of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide on other disease models, such as multiple sclerosis or Huntington's disease.
3. Development of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide derivatives with improved solubility and selectivity.
4. Investigation of the potential use of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide as a diagnostic tool for Alzheimer's disease or Parkinson's disease.
5. Evaluation of the safety and efficacy of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide in clinical trials for various diseases.
In conclusion, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is a chemical compound that has shown promise for its potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations and future directions for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-bromo-1-benzofuran, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 2,2,2-trifluoroacetic acid. The yield of N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide is typically around 50%, and the purity can be further improved through recrystallization.
Applications De Recherche Scientifique
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway. In Alzheimer's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to play a role in the development of the disease. In Parkinson's disease research, N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
Formule moléculaire |
C21H23N3O2 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-2-23-11-13-24(14-12-23)18-9-7-17(8-10-18)22-21(25)20-15-16-5-3-4-6-19(16)26-20/h3-10,15H,2,11-14H2,1H3,(H,22,25) |
Clé InChI |
OSTMXJMDWTTWEB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251306.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251307.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251309.png)

![N-[4-(isobutyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251313.png)

![N-{4-[(3-methylbenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251317.png)
![N-[4-(butanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251319.png)
![N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251320.png)
![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B251325.png)

